Superior C1–C2 Double-Bond Survival: Reduced Metabolic Saturation Compared to 5β-Androst-1-ene-3α,17β-diol
In a direct human metabolic study, orally administered 5β-androst-1-ene-3α,17β-diol underwent significant reduction of the C1–C2 double bond, yielding etiocholanolone as a major metabolite, whereas 3α-hydroxy-5β-androst-1-ene-17-one (the target compound) largely retained the double bond in its excreted metabolites. The study reported that reduction to etiocholanolone was 'relatively important only after [the diol]' [1]. This implies greater metabolic stability of the 17-keto form against Δ1-reductase enzymes compared to the 17β-hydroxyl form.
| Evidence Dimension | Extent of C1–C2 double-bond saturation to etiocholanolone following oral administration |
|---|---|
| Target Compound Data | Low conversion to etiocholanolone; major metabolites retained the C1–C2 double bond (quantitative % not reported in abstract). |
| Comparator Or Baseline | 5β-Androst-1-ene-3α,17β-diol: significant conversion to etiocholanolone (relative comparison only). |
| Quantified Difference | Qualitative difference: etiocholanolone production was 'relatively important only after [the diol]'. |
| Conditions | Healthy human subjects, oral administration, urinary metabolite analysis (Galletti & Gardi, 1972). |
Why This Matters
This demonstrates that 5β-androst-1-en-3α-ol-17-one is a more structurally persistent metabolite, making it a more reliable long-term urinary marker for boldenone/boldione misuse than the diol analog.
- [1] Galletti, F., & Gardi, R. (1972). Metabolism of 1-dehydroandrostanes in man: II—Metabolism of 5β-androst-1-enes. Journal of Steroid Biochemistry, 3(5), 831–835. View Source
